3-Carboxypropyl-tris(trideuteriomethyl)azanium
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Overview
Description
3-Carboxypropyl-tris(trideuteriomethyl)azanium is a specialized compound often used in scientific research due to its unique properties. This compound is characterized by the presence of trideuteriomethyl groups, which are deuterium-labeled methyl groups, making it particularly useful in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxypropyl-tris(trideuteriomethyl)azanium typically involves the introduction of trideuteriomethyl groups into the molecular structure. This can be achieved through a series of chemical reactions that incorporate deuterium into the methyl groups. One common method involves the use of deuterated reagents in a controlled environment to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using specialized equipment to handle deuterated compounds. The process requires stringent control of reaction conditions to maintain the integrity of the deuterium labeling. This ensures the compound’s consistency and purity, which are critical for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Carboxypropyl-tris(trideuteriomethyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of reduced derivatives.
Substitution: The trideuteriomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-Carboxypropyl-tris(trideuteriomethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: The compound’s deuterium labeling makes it useful in metabolic studies and protein structure analysis.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Carboxypropyl-tris(trideuteriomethyl)azanium exerts its effects is primarily related to its deuterium labeling. Deuterium, being a heavier isotope of hydrogen, can influence the compound’s chemical and physical properties. This can affect reaction rates, stability, and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Gamma-Butyrobetaine-d9: Another deuterium-labeled compound used in similar applications.
Tris(hydroxymethyl)aminomethane:
Uniqueness
3-Carboxypropyl-tris(trideuteriomethyl)azanium is unique due to its specific combination of carboxypropyl and trideuteriomethyl groups. This unique structure provides distinct advantages in isotopic labeling studies, offering greater precision and reliability in tracking chemical and biological processes.
Properties
Molecular Formula |
C7H16NO2+ |
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Molecular Weight |
155.26 g/mol |
IUPAC Name |
3-carboxypropyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1/i1D3,2D3,3D3 |
InChI Key |
JHPNVNIEXXLNTR-GQALSZNTSA-O |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)O |
Origin of Product |
United States |
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